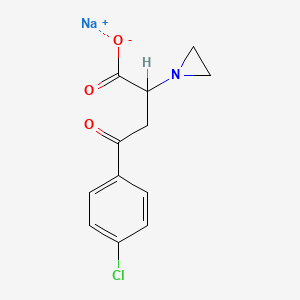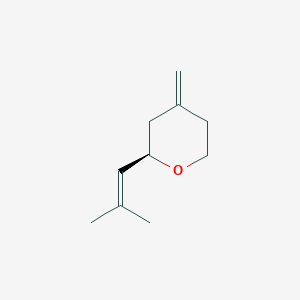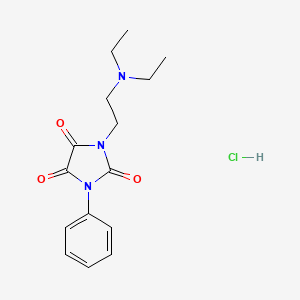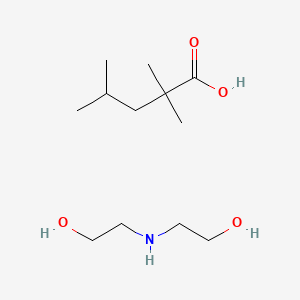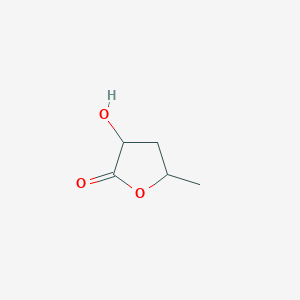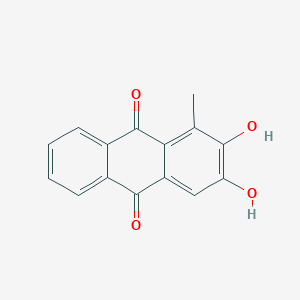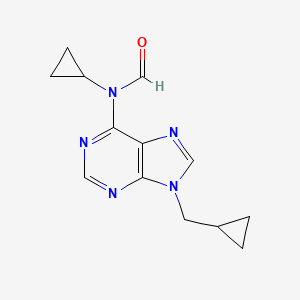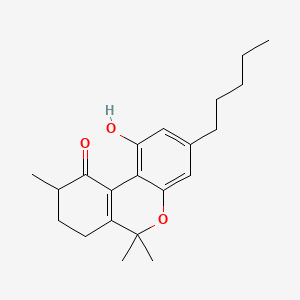
8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Oxo-Δ6a(10a)-tetrahydrocannabinol (OTHC) is a rare cannabinoid compound found naturally within the cannabis plant. It is related to the more well-known Δ9-tetrahydrocannabinol (Δ9-THC), which is the primary psychoactive component of cannabis . While there is limited data on OTHC, it is believed to have similar health benefits to Δ9-THC, although more research is needed to confirm these theories .
準備方法
The preparation of 10-Oxo-Δ6a(10a)-tetrahydrocannabinol involves several synthetic routes. . This method can be used to form metal-carbon bonds, which are crucial in the synthesis of organometallic compounds like OTHC. Another method involves the metathesis of an organometallic compound with a binary halide
化学反応の分析
10-Oxo-Δ6a(10a)-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium and organomagnesium species, which are highly reactive towards various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxygenated derivatives of OTHC, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
10-Oxo-Δ6a(10a)-tetrahydrocannabinol has several potential scientific research applications. In chemistry, it can be used to study the structure-activity relationships of cannabinoid compounds and their interactions with cannabinoid receptors . In biology and medicine, OTHC may have therapeutic effects similar to those of Δ9-THC, including neuroprotection and modulation of neuronal activity . Additionally, OTHC could be used in the development of new drugs for the treatment of diseases such as multiple sclerosis, epilepsy, and chronic pain . In industry, OTHC may have applications in the production of cannabinoid-based products and pharmaceuticals.
作用機序
The mechanism of action of 10-Oxo-Δ6a(10a)-tetrahydrocannabinol is not fully understood. it is theorized that OTHC targets the CB1 and CB2 receptors in the body, similar to Δ9-THC . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The binding of OTHC to these receptors may result in similar effects to those of Δ9-THC, although more research is needed to confirm this.
類似化合物との比較
10-Oxo-Δ6a(10a)-tetrahydrocannabinol is similar to other cannabinoids, such as Δ9-THC and cannabidiol (CBD). OTHC is unique in its structure and potential effects . Unlike Δ9-THC, which is well-known for its psychoactive properties, OTHC is less studied and may have different therapeutic benefits . Other similar compounds include cannabinol (CBN) and cannabigerol (CBG), which also interact with cannabinoid receptors but have distinct effects and applications .
特性
CAS番号 |
56154-60-0 |
|---|---|
分子式 |
C21H28O3 |
分子量 |
328.4 g/mol |
IUPAC名 |
1-hydroxy-6,6,9-trimethyl-3-pentyl-8,9-dihydro-7H-benzo[c]chromen-10-one |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,22H,5-10H2,1-4H3 |
InChIキー |
UEFGHYCIOXYTOG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(=O)C(CC3)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


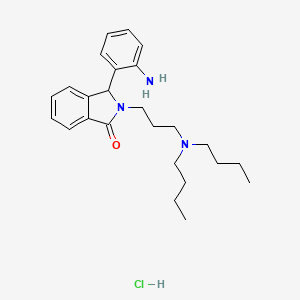
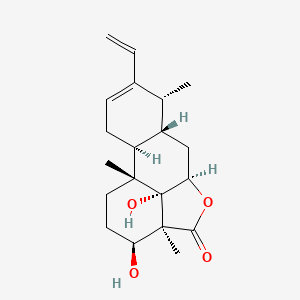
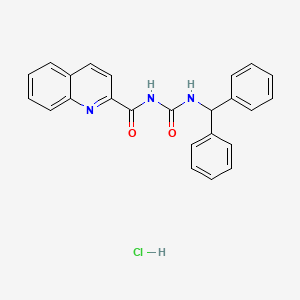
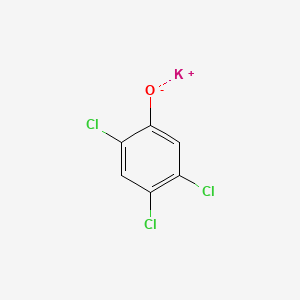
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
